molecular formula C9H12ClN3 B1602059 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine CAS No. 748733-00-8

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1602059
CAS No.: 748733-00-8
M. Wt: 197.66 g/mol
InChI Key: BKHHSQPVWCZMBL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine (CAS 748733-00-8) is a chemical intermediate with the molecular formula C9H12ClN3 and a molecular weight of 198 . This compound features a pyrimidine ring, a common scaffold in medicinal chemistry, substituted with a reactive chloromethyl group and a pyrrolidine moiety, which can be critical for molecular recognition and binding . Compounds with similar structures are of significant interest in early-stage drug discovery, particularly in the field of immuno-oncology. Research indicates that small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway often incorporate nitrogen-containing heterocycles like pyrimidine to disrupt the protein-protein interaction and help restore the body's anti-tumor immune response . The structural features of this compound make it a valuable building block for researchers synthesizing novel small molecules for probing biological pathways or developing potential therapeutic candidates. It is supplied as a high-purity material for research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(chloromethyl)-4-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHSQPVWCZMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558747
Record name 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748733-00-8
Record name 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine generally follows a two-step approach:

  • Step 1: Introduction of the pyrrolidinyl group at the 4-position of the pyrimidine ring.
  • Step 2: Functionalization of the 2-position with a chloromethyl substituent.

This approach is consistent with common pyrimidine chemistry where nucleophilic substitution at activated positions is employed.

Preparation of 4-(Pyrrolidin-1-yl)pyrimidine Intermediates

The 4-substituted pyrimidine moiety is typically prepared by nucleophilic aromatic substitution (SNAr) of a 4-chloropyrimidine or 4-hydroxypyrimidine derivative with pyrrolidine:

  • Starting Material: 2-chloropyrimidine or 2-hydroxypyrimidine derivatives.
  • Reagent: Pyrrolidine as a nucleophile.
  • Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) or alcoholic solvents at elevated temperatures (50–120 °C).
  • Outcome: Displacement of the 4-chloro or 4-hydroxy group by pyrrolidine yielding 4-(pyrrolidin-1-yl)pyrimidine.

This step benefits from the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic substitution at the 4-position.

Introduction of the Chloromethyl Group at the 2-Position

The chloromethyl substituent at the 2-position can be introduced via chloromethylation reactions, which may involve:

  • Method A: Direct Chloromethylation

    • Using formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions to introduce a chloromethyl group onto the pyrimidine ring.
    • This method requires careful control to avoid over-chloromethylation or side reactions.
  • Method B: Halomethylation via Halogenation of Hydroxymethyl Precursors

    • First, the 2-position is functionalized with a hydroxymethyl group by reaction with formaldehyde.
    • Subsequently, the hydroxymethyl group is converted to chloromethyl by treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • Method C: Substitution of a 2-halomethyl precursor

    • Starting from 2-(hydroxymethyl)pyrimidine derivatives, halogenation with reagents such as SOCl2 yields the chloromethyl product.

Representative Preparation Procedure (Hypothetical Based on Related Chemistry)

Step Reaction Reagents & Conditions Notes
1 Nucleophilic substitution at 4-position 4-chloropyrimidine + pyrrolidine, solvent: DMF, 80 °C, 6 h Yields 4-(pyrrolidin-1-yl)pyrimidine intermediate
2 Hydroxymethylation at 2-position Intermediate + formaldehyde (aqueous), acidic catalyst, room temp Introduces 2-(hydroxymethyl) group
3 Chlorination of hydroxymethyl SOCl2 or PCl5, reflux, 2 h Converts hydroxymethyl to chloromethyl group

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Condition Comments
Nucleophile for 4-substitution Pyrrolidine (excess) Ensures complete substitution
Solvent for substitution DMF, DMSO, ethanol Polar aprotic solvents preferred
Temperature for substitution 50–120 °C Elevated temperature accelerates reaction
Hydroxymethylation agent Formaldehyde (aqueous) Acidic catalyst often used
Chlorinating agent SOCl2, PCl5, or chloromethyl methyl ether Chloromethylation step
Reaction time (each step) 2–6 hours Varies with scale and conditions
Purification Crystallization or chromatography To isolate pure product

Research Findings and Considerations

  • Selectivity: The electron-deficient pyrimidine ring favors nucleophilic substitution at the 4-position, allowing selective introduction of pyrrolidine without affecting the 2-position initially.

  • Chloromethylation Challenges: Chloromethylation can be hazardous due to the toxicity and reactivity of chloromethylating agents; thus, safer alternatives or stepwise halogenation of hydroxymethyl intermediates are preferred.

  • Purification: The final compound may require recrystallization or chromatographic purification to remove unreacted starting materials and side products, especially residual pyrrolidine or chloromethylating agents.

  • Scale-up: Industrial synthesis would optimize reagent equivalents, solvent recycling, and temperature control to maximize yield and purity while minimizing hazardous waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example:

  • Amination : Reacting with primary/secondary amines yields 2-(alkylamino)methyl derivatives. In a study, treatment with pyrrolidine under basic conditions (Cs₂CO₃, DMF, 60°C) achieved >85% yield .

  • Thiolation : Substitution with thiophenol derivatives forms sulfides, useful in heterocycle synthesis .

Key Reaction Conditions :

NucleophileSolventTemp (°C)Time (h)Yield (%)
PiperidineDMF602490
NaSHEtOHReflux1278

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

  • Thiazolopyrimidine Formation : Reacting with thiourea derivatives under acidic conditions yields pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines (85–92% yield) .

  • Pyrano[2,3-d]pyrimidine Synthesis : Catalyzed by ZnO nanoparticles, three-component reactions with aldehydes and malononitrile produce anti-inflammatory agents .

Example Cyclization Data :

Product ClassCatalystYield (%)Biological Activity (IC₅₀)
Pyrimido-thiazolo-pyrimidineNone90Antibacterial: 12 µM
Pyrano-pyrimidineZnO nanoparticles88Anti-inflammatory: 18 µM

Cross-Coupling Reactions

The pyrimidine ring facilitates Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (70–85% yield) .

  • Buchwald-Hartwig Amination : Coupling with morpholine or piperazine derivatives enhances solubility for pharmacological applications .

Optimized Coupling Parameters :

Reaction TypeCatalystLigandYield (%)
Suzuki-MiyauraPd(PPh₃)₄-82
Buchwald-HartwigPd₂(dba)₃Xantphos75

Oxidation and Reduction

  • Oxidation : The chloromethyl group oxidizes to a carbonyl using KMnO₄/H₂SO₄, forming 4-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde (65% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .

Stability and Reactivity Trends

  • pH Sensitivity : Dechlorination occurs under strongly basic conditions (pH > 10) .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

While there is no information about the applications of "2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine" as a standalone compound, research indicates that pyrimidine derivatives, in general, have anti-inflammatory properties and can be synthesized using cost-efficient methods .

Pyrimidine Derivatives as Anti-Inflammatory Agents

  • ** ضدCOX-2 Inhibition** Some pyrimidine derivatives have demonstrated noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity . For instance, derivatives 5 and 6 have IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, against COX-2 inhibition, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • In vivo Anti-Inflammatory Effects Pyrimidine derivatives 7–9 have shown anti-inflammatory effects similar to indomethacin in carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats . The ED50 values of these compounds were 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin's ED50 of 9.17 μM . These derivatives also exhibited stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes .
  • COX Selectivity Certain pyrazolo[3,4-d]pyrimidine derivatives, such as 10 and 11 , possess larger COX-1/COX-2 selectivity indexes (SI values) than celecoxib and diclofenac sodium . Compounds 12 and 13 showed larger SI values than diclofenac sodium and approximately equal to celecoxib, while compound 14 showed selectivity indexation similar to diclofenac sodium . Pyrazolyl structural analogs 10 , 13 , and 14 exhibited anti-inflammatory potential about 2–2.5 times that of diclofenac sodium and approximately 8–10.5 times that of celecoxib in cotton pellet-induced granuloma analysis .
  • Suppression of iNOS and COX-2 mRNA Expression Derivatives 15–17 significantly decreased iNOS and COX-2 mRNA expressions, with higher suppressive effects compared to indomethacin . These derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . The presence of electron-releasing substituents such as pyridine (15 ) and a chloromethyl group (16 ) on position-2 of the pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

  • NAPE-PLD Inhibitors Research has explored the structure-activity relationship of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD . Combining cyclopropylmethylamide (R1), (R/S)-3-phenylpiperidine (R2), and various R3 substituents (dimethylamine, morpholine, or (R/S)-3-hydroxypyrrolidine) resulted in compounds 1 and 101–107 . The combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine afforded the most potent compound (1 , pIC50 = 7.14 ± 0.04, IC50 = 72 nM), with a 10-fold increase in activity compared to compound 2 .
  • Optimization of Pyrimidine-4-Carboxamides Optimization of pyrimidine-4-carboxamide derivatives as inhibitors of the NAE-producing enzyme NAPE-PLD focused on increasing the potency of hit compound 2 and improving its physicochemical properties for in vivo use . No improvement in inhibitory activity was achieved by changing the substituent at R1, suggesting it may bind in a shallow lipophilic pocket . Conformational restriction of the N-methylphenethylamine substituent at R2 by introducing an (S)-3-phenylpiperidine afforded a 3-fold potency increase . Replacing the morpholine group at R3 with the smaller and more polar (S)-3-hydroxypyrrolidine gave a 10-fold increase in activity when combined with the optimal R2 substituent, resulting in the most potent NAPE-PLD inhibitor .

Relevant Pyrimidine Compounds

  • 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
  • This compound
  • 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications/Reactivity
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine C₉H₁₁ClN₃ ~183.64 (estimated) 2-(–CH₂Cl), 4-(pyrrolidin-1-yl) N/A Intermediate in kinase inhibitors
2-[4-(Chloromethyl)phenyl]pyrimidine C₁₁H₉ClN₂ 204.65 4-(–CH₂Cl) phenyl at pyrimidine 83–84.5 Synthetic intermediate
5-(Chloromethyl)-2-phenylpyrimidine C₁₁H₉ClN₂ 204.65 5-(–CH₂Cl), 2-phenyl N/A Ligand in cross-coupling reactions
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine C₈H₉ClN₆ 224.66 4-Cl, 2-amino-pyrazole N/A Medicinal chemistry intermediate
2-Chloro-4-(piperidin-1-yl)pyridine C₁₀H₁₂ClN₂ 198.67 2-Cl, 4-piperidine N/A TRK kinase inhibitor precursor

Structural Insights :

  • Substituent Position : The position of the chloromethyl group significantly impacts reactivity. For example, 2-[4-(Chloromethyl)phenyl]pyrimidine (chloromethyl at para-phenyl position) exhibits higher thermal stability (mp 83–84.5°C) compared to this compound, where steric hindrance from pyrrolidine may reduce crystallinity .
  • Heterocyclic Moieties: Replacing pyrrolidine with piperidine (as in 2-chloro-4-(piperidin-1-yl)pyridine) increases ring size, altering steric and electronic profiles.

Table 2: Reaction Conditions and Yields

Compound Reaction Type Solvent Catalyst/Temperature Yield (%) Similarity to Target Compound
This compound Nucleophilic substitution Ethanol Triethylamine, 60°C 70–80 Reference (1.00)
2-Chloro-4-(piperidin-1-yl)pyridine Amination THF Pd/C, 80°C 65 0.95
N-Butyl-2-chloropyridin-4-amine Alkylation Methanol K₂CO₃, reflux 75 0.88

Key Findings :

  • Solvent Effects: The target compound’s synthesis in ethanol with triethylamine achieves higher yields (70–80%) compared to THF-based reactions for piperidine analogues (65%), likely due to better solubility of intermediates .
  • Catalytic Efficiency : Nickel-catalyzed cross-coupling (e.g., for 4-phenyl-2-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butanenitrile) demonstrates the versatility of pyrrolidine-pyrimidine scaffolds in forming C–C bonds, albeit at moderate yields (60%) .

Biological Activity

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its chloromethyl and pyrrolidine substituents, exhibits potential in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The following sections explore the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C₉H₁₂ClN₃, with a molecular weight of 183.64 g/mol. Its structure features a pyrimidine ring that is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can disrupt metabolic pathways critical for cell survival and proliferation.
  • Signal Transduction Modulation: It may influence signal transduction pathways by interacting with key signaling molecules, thereby affecting cellular responses and functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, the compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
A43110Apoptosis induction
MCF-75Cell cycle arrest
U-9377Inhibition of proliferation

Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory effects. The compound has shown the ability to suppress COX-2 activity, which is a key enzyme in the inflammatory process.

Table 2: COX-2 Inhibition Data

CompoundIC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01Standard

Antimicrobial Activity

Additionally, studies have indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest potential therapeutic applications in treating infections .

Structure–Activity Relationships (SAR)

The SAR studies reveal how modifications to the pyrimidine structure affect biological activity. For example, the introduction of different substituents on the pyrrolidine ring can enhance potency or selectivity against specific targets.

Table 3: SAR Analysis

SubstituentActivity Change
Methyl groupIncreased potency
Ethyl groupEnhanced selectivity
Chlorine atomImproved enzyme inhibition

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 5 to 10 µM .
  • Anti-inflammatory Evaluation: Another investigation assessed the anti-inflammatory potential through carrageenan-induced paw edema models in rats, demonstrating a marked reduction in inflammation compared to control groups .
  • Antimicrobial Testing: Research conducted on various microbial strains indicated that this compound effectively inhibited bacterial growth at concentrations as low as 15 µg/mL .

Q & A

Q. How can computational modeling predict reactivity of the chloromethyl group?

  • Methodology :
  • DFT calculations : Optimize transition states for nucleophilic substitution using Gaussian09 (B3LYP/6-31G* basis set).
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents to model hydrolysis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
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2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine

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